β-Glucosidase Inhibition: Calystegine A3 vs. Calystegine B2 Potency Comparison
Calystegine A3 exhibits moderate β-glucosidase inhibition with a Ki of 43 μM, which is approximately 23-fold weaker than calystegine B2 (Ki = 1.9 μM) when tested under identical assay conditions against almond β-glucosidase [1]. In human lysosomal β-glucocerebrosidase, calystegine A3 demonstrates a Ki of 0.9 μM, compared to 1.5 μM for calystegine B2, indicating a reversal of relative potency depending on the enzyme source [2].
| Evidence Dimension | β-Glucosidase Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Almond β-glucosidase: Ki = 43 μM; Human β-glucocerebrosidase: Ki = 0.9 μM |
| Comparator Or Baseline | Calystegine B2: Almond β-glucosidase Ki = 1.9 μM; Human β-glucocerebrosidase Ki = 1.5 μM; Calystegine C1: Human β-glucocerebrosidase Ki = 0.49 μM |
| Quantified Difference | 23-fold weaker than B2 against almond β-glucosidase (43 vs. 1.9 μM); 1.7-fold more potent than B2 against human β-glucocerebrosidase (0.9 vs. 1.5 μM) |
| Conditions | Almond β-glucosidase and human lysosomal β-glucocerebrosidase; competitive inhibition; in vitro enzyme assay |
Why This Matters
Calystegine A3 provides a distinct intermediate potency profile that enables dose-response differentiation and may offer superior enzyme source-specific selectivity compared to the more broadly potent B2.
- [1] Asano N, Kato A, Miyauchi M, Kizu H, Tomimori T, Matsui K, Nash RJ, Molyneux RJ. Specific α-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense. Eur J Biochem. 1997 Sep 1;248(2):296-303. View Source
- [2] Adachi I, Kato A, et al. 糖鎖生合成阻害活性のある水溶性アルカロイドのリソソーム蓄積症に対する作用の解析. KAKENHI Research Report 14572053. 2003. View Source
